1-Bromo-3-methanesulfonyl-2,2-dimethylpropane

Overview

Description

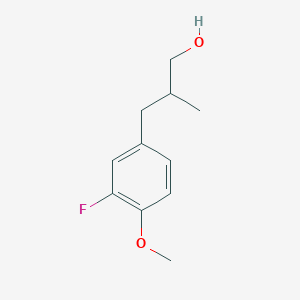

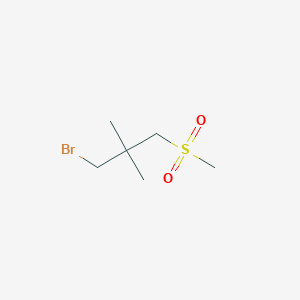

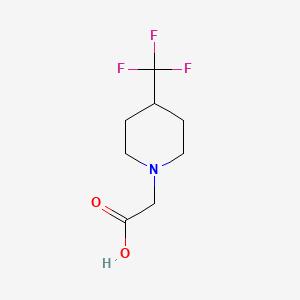

1-Bromo-3-methanesulfonyl-2,2-dimethylpropane, also known as mesylate, is an important compound in organic chemistry. It has a molecular formula of C6H13BrO2S and a molecular weight of 229.14 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI string:InChI=1S/C5H11Br/c1-5 (2,3)4-6/h4H2,1-3H3 . This string provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point and density, which are not specified in the search results . Its molecular weight is 229.14 g/mol .Scientific Research Applications

Oxidation of Sulfur Compounds

- Oxidation of Nauseous Sulfur Compounds : Research on photocatalysis and photosensitization has been applied to reduce the harmful and malodorous effects of sulfur compounds like methanethiol, dimethyl sulfide, and dimethyldisulfide. Photocatalytic materials, including TiO2-based and alternative aromatic photosensitizers, have shown promise in oxidizing these compounds to less harmful products, indicating potential environmental applications for managing sulfur compound pollution (Cantau et al., 2007).

Methane Conversion and Utilization

- Methane as a Resource : Methanotrophs, bacteria that use methane as their sole carbon source, have been explored for their potential in biotechnological applications. These include generating single-cell protein, biopolymers, and other valuable products from methane, highlighting the diverse applications of methane-utilizing organisms in sustainable production processes (Strong et al., 2015).

Hypervalent Molecule Studies

- Studies on Hypervalent Molecules : Investigations into sulfuranes and persulfuranes, significant classes of hypervalent molecules, have been reviewed. These studies are critical for understanding the bonding and reactions of sulfur-containing compounds, potentially impacting the synthesis and application of organosulfur compounds in organic chemistry (Pu et al., 2009).

Diagnostic Lipid Biomarker Studies

- Microbial Communities and Methane Oxidation : Research on lipid biomarker and stable carbon isotope signatures has provided insights into the microbial communities involved in the anaerobic oxidation of methane. This work helps understand the environmental impact and regulatory mechanisms of methane in marine environments (Niemann & Elvert, 2008).

Safety and Hazards

The safety data sheet for 1-Bromo-3-methanesulfonyl-2,2-dimethylpropane indicates that it is a highly flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken to avoid contact with skin and eyes, inhalation of vapour or mist, and exposure to heat, sparks, open flames, or hot surfaces .

properties

IUPAC Name |

1-bromo-2,2-dimethyl-3-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO2S/c1-6(2,4-7)5-10(3,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLWRXDJHRLRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)

![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)

![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)